REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:7])[CH2:3][C:4]([OH:6])=[O:5].[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>[OH-].[Na+]>[C:8]([NH:1][CH:2]([CH3:7])[CH2:3][C:4]([OH:6])=[O:5])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C
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Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
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Name
|
|
Quantity
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130 mL
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Type
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solvent
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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Washing with diethyl ether, acidifying of the aqueous phase with 20% HCI, extraction with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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drying over MgSO4, evaporation of the solvent and recrystallization in ether/hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(CC(=O)O)C
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |